molecular formula C12H8ClN3O2S B8592438 3-(chloromethyl)-6-(2-nitrophenyl)-Imidazo[2,1-b]thiazole

3-(chloromethyl)-6-(2-nitrophenyl)-Imidazo[2,1-b]thiazole

Cat. No.: B8592438
M. Wt: 293.73 g/mol
InChI Key: KHEFUNHHWICXFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(chloromethyl)-6-(2-nitrophenyl)-Imidazo[2,1-b]thiazole is a heterocyclic compound that features both imidazole and thiazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both chlorine and nitro groups in its structure makes it a versatile intermediate for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(chloromethyl)-6-(2-nitrophenyl)-Imidazo[2,1-b]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitrobenzaldehyde with thiosemicarbazide to form an intermediate, which then undergoes cyclization with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and can handle larger volumes of reactants. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-(chloromethyl)-6-(2-nitrophenyl)-Imidazo[2,1-b]thiazole can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride (NaBH4) in solvents like ethanol or methanol.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

    Nucleophilic substitution: Formation of substituted imidazo[2,1-b]thiazoles with various functional groups.

    Reduction: Formation of 3-aminomethyl-6-(2-nitro-phenyl)-imidazo[2,1-b]thiazole.

    Oxidation: Formation of oxidized derivatives with additional functional groups.

Scientific Research Applications

3-(chloromethyl)-6-(2-nitrophenyl)-Imidazo[2,1-b]thiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds. It can also serve as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent. The compound’s ability to interact with biological macromolecules makes it a candidate for drug development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(chloromethyl)-6-(2-nitrophenyl)-Imidazo[2,1-b]thiazole depends on its specific application. In biological systems, the compound may exert its effects by interacting with enzymes or receptors, leading to the inhibition of specific biochemical pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloromethyl-6-(2-nitro-phenyl)-imidazo[2,1-b]thiazole
  • 3-Bromomethyl-6-(2-nitro-phenyl)-imidazo[2,1-b]thiazole
  • 3-Chloromethyl-6-(4-nitro-phenyl)-imidazo[2,1-b]thiazole

Uniqueness

3-(chloromethyl)-6-(2-nitrophenyl)-Imidazo[2,1-b]thiazole is unique due to the specific positioning of the chlorine and nitro groups, which can influence its reactivity and interaction with other molecules. This unique structure can lead to distinct biological activities and chemical properties compared to its analogs.

Properties

Molecular Formula

C12H8ClN3O2S

Molecular Weight

293.73 g/mol

IUPAC Name

3-(chloromethyl)-6-(2-nitrophenyl)imidazo[2,1-b][1,3]thiazole

InChI

InChI=1S/C12H8ClN3O2S/c13-5-8-7-19-12-14-10(6-15(8)12)9-3-1-2-4-11(9)16(17)18/h1-4,6-7H,5H2

InChI Key

KHEFUNHHWICXFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CN3C(=CSC3=N2)CCl)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of [6-(2-Nitro-phenyl)-imidazo[2,1-b]thiazol-3-yl]-methanol (1.0 g, 3.63 mmol) in anhydrous dichloromethane (15 ml) was slowly added thionyl chloride (2 ml, 7.5 eq). The solution turned homogenous, followed by development of a yellow precipitate. After 5 minutes, a catalytic amount of DMF (1 drop) was added and the mixture was stirred for 1 hour, concentrated to dryness, chased with CH2Cl2 (2×) then Ether (1×), and dried under reduced pressure. 1.53 g of yellow solid was obtained, and assumed to be quantitative yield. (MS, M++H=294.0)
Quantity
1 g
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reactant
Reaction Step One
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2 mL
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reactant
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15 mL
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solvent
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Name
Quantity
0 (± 1) mol
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catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of [6-(2-nitro-phenyl)-imidazo[2,1-b]thiazol-3-yl]-methanol (165 g, 0.6 mol) in dichloromethane (1.65 L) was added SOCl2 (400 mL, 5.5 mol) at room temperature. DMF (0.3 mL) was added and the reaction mixture was stirred at 30° C. (2 h). The reaction mixture was cooled to 0° C., and the precipitate was collected by filtration and dried in vacuo to give 3-chloromethyl-6-(2-nitro-phenyl)-imidazo[2,1-b]thiazole as a white solid (174 g, 99% yield).
Quantity
165 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
1.65 L
Type
solvent
Reaction Step One
Name
Quantity
0.3 mL
Type
reactant
Reaction Step Two

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